3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline
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Overview
Description
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a unique fusion of pyridine, triazine, and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-cyanopyridine with ortho-aminobenzonitrile in the presence of a strong acid like hydrochloric acid and glacial acetic acid . The reaction proceeds through diazotization followed by cyclization to form the triazinoquinoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced triazinoquinoline derivatives.
Substitution: Formation of substituted triazinoquinoline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazino[5,6-b]indole: Known for its antifungal and anticancer activities.
1,2,4-Triazino[5,6-b]quinoline: Studied for its antimicrobial and antiviral properties.
Quinolinyl-pyrazoles: Explored for their wide range of pharmacological activities, including antimalarial and antitumor effects.
Uniqueness
3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline stands out due to its unique fusion of three different heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
CAS No. |
60075-20-9 |
---|---|
Molecular Formula |
C15H9N5 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
3-pyridin-3-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-6-12-11(5-1)14-13(9-17-12)18-15(20-19-14)10-4-3-7-16-8-10/h1-9H |
InChI Key |
MKVHJDFKFICHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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